(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The next step involves the cyclization of the thiazole derivative with hydrazine or its derivatives to form the triazole ring.
Benzylidene Formation: The final step is the condensation of the resulting compound with benzaldehyde derivatives under basic or acidic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of benzylidene oxides.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming the corresponding benzyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Benzylidene oxides.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown promise as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a potential candidate for new antibiotics and antifungal medications.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cells, potentially leading to new cancer therapies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects involves interaction with various molecular targets. For its antimicrobial action, it likely disrupts bacterial cell wall synthesis or interferes with essential enzymes. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and molecular targets involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-benzylidene-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
(5E)-5-(4-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Contains a methoxy group, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of the 4-chlorophenyl group in (5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one makes it unique compared to its analogs. This chlorine atom can participate in various chemical reactions, enhancing the compound’s versatility in synthetic chemistry and potentially increasing its biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H10ClN3OS |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-8-6-12(7-9-13)15-19-17-21(20-15)16(22)14(23-17)10-11-4-2-1-3-5-11/h1-10H/b14-10+ |
InChI Key |
CISPSPLXHDRSDS-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2 |
Origin of Product |
United States |
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